molecular formula C9H17NO3 B2916730 Tert-butyl (3-oxobutyl)carbamate CAS No. 54614-95-8

Tert-butyl (3-oxobutyl)carbamate

Cat. No.: B2916730
CAS No.: 54614-95-8
M. Wt: 187.239
InChI Key: KMENCUFZHDXKNM-UHFFFAOYSA-N
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Description

Tert-butyl (3-oxobutyl)carbamate is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 3-oxobutyl group. This compound is often used in organic synthesis and as a protecting group for amines in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (3-oxobutyl)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butyl carbamate with 3-oxobutyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps like extraction, purification, and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-oxobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-oxobutyl)carbamate is unique due to its combination of the tert-butyl group and the 3-oxobutyl group, which provides specific reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis, allowing for selective reactions and high yields .

Biological Activity

Tert-butyl (3-oxobutyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H17NO3C_9H_{17}NO_3 and a molecular weight of 185.24 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a ketone functional group, which contribute to its reactivity and biological interactions.

Target Interaction

The biological activity of this compound is primarily mediated through its metabolite, 3-hydroxybutyrate (3-HB). Upon administration, the compound undergoes enzymatic hydrolysis, releasing 3-HB, which interacts with specific receptors in the body. Notably, 3-HB has been shown to bind to hydroxyl-carboxylic acid receptors and inhibit histone deacetylase enzymes, influencing gene expression and metabolic pathways.

Biochemical Pathways

The metabolism of this compound leads to several biochemical outcomes:

  • Energy Production : 3-HB can serve as an alternative energy source during periods of low glucose availability.
  • Gene Regulation : The inhibition of histone deacetylases by 3-HB can lead to altered gene expression profiles related to lipid metabolism and neuronal function .
  • Metabolic Effects : The compound's effects are influenced by physiological conditions such as fasting, exercise, and dietary changes (e.g., ketogenic diets).

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic processes, including those related to lipid metabolism.
  • Cellular Effects : The compound influences cellular processes such as apoptosis and cell proliferation through its metabolic products .

In Vivo Studies

Research involving animal models has indicated that the administration of this compound can lead to observable physiological changes:

  • Weight Management : Studies suggest potential applications in weight management due to its role in modulating energy metabolism.
  • Neuroprotective Effects : Preliminary findings indicate that 3-HB may exert neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease research .

Case Studies

  • Weight Loss Management : A study investigated the effects of a diet supplemented with 3-HB on weight loss in obese mice. Results showed a significant reduction in body weight and fat mass compared to controls, suggesting a role for this compound in obesity management.
  • Neuroprotection : Another study evaluated the neuroprotective effects of 3-HB in models of Alzheimer's disease. The findings indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation .

Applications

The biological activity of this compound opens avenues for various applications:

  • Drug Development : Its ability to modulate metabolic pathways makes it a candidate for developing new therapeutic agents targeting metabolic disorders.
  • Biochemical Research : The compound serves as a valuable tool for studying enzyme mechanisms and metabolic regulation .

Properties

IUPAC Name

tert-butyl N-(3-oxobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENCUFZHDXKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54614-95-8
Record name tert-butyl N-(3-oxobutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of BOC-beta-alanine (20 g, 105 mmol), 10-2 (10.3 g, 105 mmol), BOP reagent (46.5 g, 105 mmol), and N-methylmorpholine (46 mL, 420 mmol) in acetonitrile (500 mL) was stirred for 15 h. The reaction was diluted with EtOAc, washed with H2O, 10% KHSO4(aq.), sat. NaHCO3, dried (MgSO4) and concentrated to give crude [2-(methoxy-methyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester 10-3 as a yellow oil. TLC Rf=0.42 (silica, 20% EtOAc/hexanes). To a solution of this crude amide in THF (500 mL) at 0° C. was added CH3MgBr (100 mL of 3M in ether, 300 mmol) over 30 minutes. After 2 h, 10% KHSO4(aq.) was added, the mixture warmed to 25° C., and diluted with EtOAc. The organics were washed with sat. NaHCO3, dried (MgSO4) and concentrated. Flash chromatography (silica, 20% EtOAc/hexanes) gave 10-4 as a yellow oil.
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Synthesis routes and methods II

Procedure details

A solution of BOC-beta-alanine (20 g, 105 mmol), 10-2 (10.3 g, 105 mmol), BOP reagent (46.5 g, 105 mmol), and N-methylmorpholine (46 mL, 420 mmol) in acetonitrile (500 mL) was stirred for 15 h. The reaction was diluted with EtOAc, washed with H2O, 10% KHSO4(aq.), sat. NaHCO3, dried (MgSO4) and concentrated to give crude [2-(methoxymethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester 10-3 as a yellow oil. TLC Rf=0.42 (silica, 20% EtOAc/hexanes). To a solution of this crude amide in THF (500 mL) at 0° C. was added CH3MgBr (100 mL of 3M in ether, 300 mmol) over 30 minutes. After 2 h, 10% KHSO4(aq.) was added, the mixture warmed to 25° C., and diluted with EtOAc. The organics were washed with sat. NaHCO3, dried (MgSO4) and concentrated. Flash chromatography (silica, 20% EtOAc/hexanes) gave 10-4 as a yellow oil.
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